2,5,8-Trimethylquinoline
Overview
Description
Synthesis Analysis
The synthesis of 2,5,8-Trimethylquinoline and its derivatives involves various chemical reactions, including the nucleophilic substitution reaction. One example includes the synthesis of 4-aminoquinazoline derivatives through the reaction of 6,7,8-trimethoxy-4-chloroquinazoline and aryl amine, indicating a method for preparing compounds related to 2,5,8-Trimethylquinoline (Liu et al., 2007). Another approach involves cascade reactions under specific conditions, highlighting the versatility and complexity of synthesizing quinoline derivatives (Mishra et al., 2017).
Molecular Structure Analysis
The molecular structure of 2,5,8-Trimethylquinoline derivatives has been characterized using various spectroscopic and crystallographic techniques. For example, novel methoxyquinoline derivatives were synthesized, and their structures were elucidated through X-ray, FT-IR, NMR analysis, providing insights into the molecular geometry and electronic structure of these compounds (Ökten et al., 2021).
Chemical Reactions and Properties
2,5,8-Trimethylquinoline and its derivatives participate in various chemical reactions, leading to a wide range of chemical properties. The reactions of fluorophosphoranes with derivatives of quinoline, for instance, have been studied to understand the formation of mono-substituted derivatives and the potential for intramolecular coordination (Krebs et al., 1989).
Physical Properties Analysis
The physical properties of 2,5,8-Trimethylquinoline derivatives, including solubility, melting points, and thermal stability, have been explored through various studies. These properties are crucial for determining the compound's potential applications and handling requirements.
Chemical Properties Analysis
The chemical properties, such as reactivity with other compounds, pH sensitivity, and photophysical properties, have been extensively researched. For example, derivatives of 8-hydroxyquinoline show OFF-ON-OFF type of pH-sensing properties, indicating the compound's potential in developing pH sensors (Chen et al., 2011).
Scientific Research Applications
Thermophysical Property Research
- Field : Physical Chemistry
- Application : 2,5,8-Trimethylquinoline is used in the study of thermophysical properties. The National Institute of Standards and Technology (NIST) has critically evaluated its properties such as boiling temperature, critical temperature and pressure, density, enthalpy of vaporization, heat capacity, and refractive index .
- Methods : These data were generated through dynamic data analysis, as implemented in the NIST ThermoData Engine software package .
- Results : The data provides a comprehensive understanding of the thermophysical properties of 2,5,8-Trimethylquinoline, which can be useful in various fields such as chemical engineering and materials science .
Medicinal Chemistry
- Field : Medicinal Chemistry
- Application : Quinoline, which includes 2,5,8-Trimethylquinoline, has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity .
- Methods : Numerous derivatives of the bioactive quinolines have been harnessed via expeditious synthetic approaches .
- Results : The review reveals that quinoline is an indisputable pharmacophore due to its tremendous benefits in medicinal chemistry research and other valuable areas of human endeavor .
Safety And Hazards
The safety data sheet for 2,5,8-Trimethylquinoline indicates that it is harmful if swallowed . It also causes skin irritation and serious eye irritation, and may cause respiratory irritation . It’s important to handle this compound with appropriate safety measures, including wearing protective gloves, clothing, and eye/face protection .
properties
IUPAC Name |
2,5,8-trimethylquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N/c1-8-4-5-9(2)12-11(8)7-6-10(3)13-12/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAPDDVZQIJZBPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC(=NC2=C(C=C1)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60588930 | |
Record name | 2,5,8-Trimethylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60588930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5,8-Trimethylquinoline | |
CAS RN |
102871-69-2 | |
Record name | 2,5,8-Trimethylquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=102871-69-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5,8-Trimethylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60588930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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